[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone
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Overview
Description
[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone: This compound is utilized in drug discovery, materials science, and organic synthesis, making it a valuable asset for scientific advancements.
Preparation Methods
The synthesis of [2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone involves several steps. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of 2-methyl-3-nitrophenol with propargylamine to form the intermediate compound.
Reduction and cyclization: The intermediate is then reduced and cyclized to form the thiomorpholine ring.
Final functionalization:
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thiomorpholine ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug discovery for its potential therapeutic effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their functional groups and overall properties
Properties
IUPAC Name |
[2-methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-7-16-14-6-4-5-13(12(14)2)15(18)17-8-10-19-11-9-17/h1,4-6,16H,7-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJGHJGWAOGQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC#C)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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